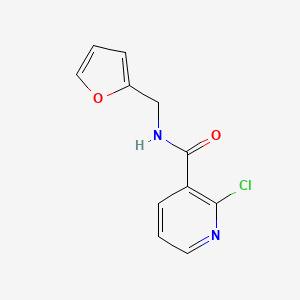

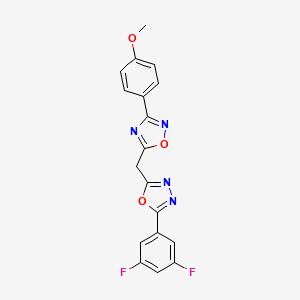

![molecular formula C13H15NO B2490639 螺[茚-2,4'-哌啶]-1(3H)-酮 CAS No. 136080-25-6](/img/structure/B2490639.png)

螺[茚-2,4'-哌啶]-1(3H)-酮

描述

“Spiro[indene-2,4’-piperidin]-1(3H)-one” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of the spiro[indene-1,4’-piperidine] class of compounds .

Synthesis Analysis

The synthesis of similar spiro compounds has been reported in the literature. For instance, the synthesis of spiro[indoline-3,4’-pyridines] and spiro[indene-2,4’-pyridines] has been achieved via a three-component reaction involving α,β-unsaturated N-arylaldimines, dimethyl acetylenedicarboxylate (methyl propiolate), and isatylidene malononitriles .科学研究应用

Organic Synthesis

The nitrogen-containing indeno [1,2-b]quinoxaline ring, which is structurally similar to “Spiro[indene-2,4’-piperidin]-1(3H)-one”, is a privileged structurally fused active system and has notable applications in various fields of chemistry . For the past several years, it has been recognized as an important building block in organic synthesis .

Drug Discovery

Spiro compounds, in which two cyclic rings are fused at a common carbon atom, are promising interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity . Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates .

Multicomponent Reactions

Multicomponent reactions for the selective synthesis of spiro[indene-2,7’-isoquinoline] and 1,2,8,8 a -Tetrahydroisoquinoline derivatives have been reported . These reactions are important for the synthesis of complex molecular architectures.

Domino [3+2] Cycloaddition Reaction

In the presence of TEMPO as an oxidizer, the domino [3+2] cycloaddition reaction of aldohydrazones with 2-arylidene-1,3-indnaediones or 5-arylidene-1,3-dimethylbarbituric acids in acetonitrile at 80°C afforded functionalized spiro[indene-2,4’-pyrazoles]-1,3-diones or 2,3,7,9-tetraazaspiro[4.5]dec-1-ene-6,8,10-triones in satisfactory yields .

作用机制

Target of Action

Spiro[indene-2,4’-piperidin]-1(3H)-one primarily targets the Neurokinin receptors , specifically the NK2 receptor . Neurokinin receptors play a crucial role in various physiological processes, including pain perception, smooth muscle contraction, and inflammatory responses.

Mode of Action

The compound interacts with its targets by binding to the NK2 receptor. The binding is facilitated by the conformationally restricted equatorial phenyl group present in the compound . This interaction results in the inhibition of the receptor’s activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Neurokinin signaling pathway . By inhibiting the NK2 receptor, the compound disrupts the normal functioning of this pathway, leading to downstream effects such as reduced pain perception and smooth muscle contraction .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 4698±550 °C and a density of 118±01 g/cm3 . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of Spiro[indene-2,4’-piperidin]-1(3H)-one’s action primarily involve the inhibition of Neurokinin receptor activity. This can lead to a decrease in pain perception and smooth muscle contraction, among other effects .

属性

IUPAC Name |

spiro[3H-indene-2,4'-piperidine]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-12-11-4-2-1-3-10(11)9-13(12)5-7-14-8-6-13/h1-4,14H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYGRYBPALDMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indene-2,4'-piperidin]-1(3H)-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

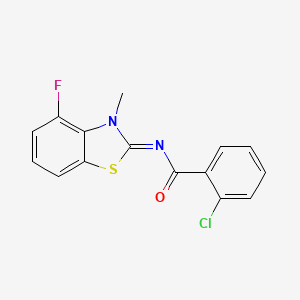

![2-[(5-chloropyridin-2-yl)amino]-N-(2,4-difluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2490556.png)

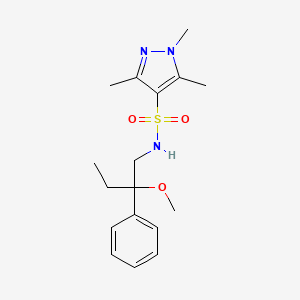

![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)

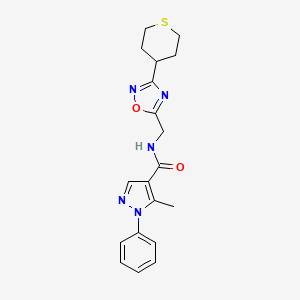

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)

![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)

![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)

![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)

![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)